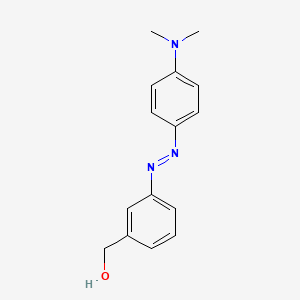

3'-Hydroxymethyl-4-(dimethylamino)azobenzene

Beschreibung

Eigenschaften

IUPAC Name |

[3-[[4-(dimethylamino)phenyl]diazenyl]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c1-18(2)15-8-6-13(7-9-15)16-17-14-5-3-4-12(10-14)11-19/h3-10,19H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXQGEYDRNHPCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801210636 | |

| Record name | 3-[2-[4-(Dimethylamino)phenyl]diazenyl]benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801210636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35282-69-0 | |

| Record name | 3-[2-[4-(Dimethylamino)phenyl]diazenyl]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35282-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Hydroxymethyl-4-(dimethylamino)azobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035282690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[2-[4-(Dimethylamino)phenyl]diazenyl]benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801210636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Synthesis and Biological Significance of 3'-Hydroxymethyl-4-(dimethylamino)azobenzene (3'-HM-DAB)

Executive Summary & Significance

3'-Hydroxymethyl-4-(dimethylamino)azobenzene (3'-HM-DAB) is a critical synthetic probe and potent hepatocarcinogen used to elucidate the metabolic activation pathways of azo dyes. Unlike its parent compound, 4-(dimethylamino)azobenzene (DAB, "Butter Yellow"), which requires sequential N-demethylation and N-hydroxylation to become carcinogenic, 3'-HM-DAB possesses a benzylic hydroxyl group at the 3'-position.

This structural feature allows for direct esterification by sulfotransferases (SULTs), bypassing the requirement for initial oxidative metabolism by Cytochrome P450s. Consequently, 3'-HM-DAB serves as a "proximate carcinogen" model, rapidly generating electrophilic nitrenium or carbocation species that form covalent DNA adducts.

This guide details the convergent synthesis of 3'-HM-DAB via diazonium coupling, a method selected for its regioselectivity and preservation of the labile hydroxymethyl moiety.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the harsh reducing conditions often required to generate hydroxymethyl groups, which would otherwise cleave the sensitive azo linkage (

Strategic Disconnection

-

Bond Cleavage: The azo bond (

) is the disconnection point. -

Electrophile: 3-(Hydroxymethyl)benzenediazonium chloride.

-

Nucleophile: N,N-Dimethylaniline (activated aromatic ring).

-

Precursor: 3-Aminobenzyl alcohol.

Mechanistic Pathway (Graphviz)

Figure 1: Convergent synthesis pathway via diazonium coupling. The route preserves the 3'-hydroxymethyl group by introducing it prior to azo bond formation.

Detailed Experimental Protocol

This protocol is adapted from the established methods of Fiala et al. and Mori et al. , optimized for laboratory-scale synthesis (10–50 mmol scale).

Reagents & Materials Table

| Reagent | Role | Stoichiometry | Critical Note |

| 3-Aminobenzyl alcohol | Precursor (Amine) | 1.0 equiv | Must be free of oxidation products (aldehydes). |

| Sodium Nitrite (NaNO₂) | Diazotizing Agent | 1.1 equiv | Freshly prepared aqueous solution. |

| Hydrochloric Acid (HCl) | Acid Source | 2.5 - 3.0 equiv | Maintains pH < 2 for diazonium stability. |

| N,N-Dimethylaniline | Coupling Partner | 1.0 equiv | Distill before use if significant coloration is present. |

| Sodium Acetate (NaOAc) | Buffer | Excess | Essential to buffer pH to 4–5 for coupling. |

| Ethanol/Water | Solvent System | 1:1 v/v | Solubilizes the final azo dye. |

Step-by-Step Methodology

Phase 1: Diazotization

-

Preparation: In a 250 mL three-neck round-bottom flask equipped with a thermometer and magnetic stir bar, dissolve 3-aminobenzyl alcohol (1.23 g, 10 mmol) in 25 mL of 1 M HCl .

-

Cooling: Immerse the flask in an ice-salt bath to lower the temperature to 0–2°C .

-

Scientific Rationale: Diazonium salts are thermally unstable and can decompose to phenols (via loss of N₂) or explode if allowed to warm.

-

-

Addition: Dropwise add a solution of NaNO₂ (0.76 g, 11 mmol) in 5 mL water over 10 minutes.

-

Monitoring: Maintain temperature below 5°C. Stir for an additional 20 minutes. The solution should remain clear.

-

Validation: Test a drop of the solution with starch-iodide paper.[1] An immediate blue-black color confirms excess nitrous acid (required).

-

Phase 2: Azo Coupling

-

Partner Preparation: In a separate beaker, dissolve N,N-dimethylaniline (1.21 g, 10 mmol) in 10 mL of 1 M HCl and cool to 0°C.

-

Coupling: Slowly pour the diazonium salt solution (from Phase 1) into the dimethylaniline solution with vigorous stirring.

-

Buffering (The Critical Step): Immediately add a saturated solution of Sodium Acetate until the pH reaches approximately 4.0–5.0 .

-

Mechanism:[2][3][4][5] The coupling reaction requires the nucleophile to be in its free amine form (not protonated), but the diazonium salt requires acidic conditions to survive. Acetate buffering provides the "Goldilocks" zone where enough free amine exists to react without decomposing the diazonium salt.

-

-

Precipitation: The reaction mixture will turn deep red/orange. Stir at 0–5°C for 2 hours, then allow to warm to room temperature overnight.

Phase 3: Purification & Characterization

-

Isolation: Filter the crude precipitate and wash copiously with water to remove inorganic salts.

-

Recrystallization: Recrystallize from aqueous ethanol (EtOH:H₂O, 70:30).

-

Yield Expectation: 60–75% as orange/red needles.

-

Characterization Data:

-

UV-Vis:

~410–420 nm (characteristic of aminoazobenzene). -

¹H NMR (CDCl₃): Distinct singlet for the benzylic -CH₂OH at

~4.7 ppm; singlet for N(CH₃)₂ at

-

Biological Mechanism: Metabolic Activation

The carcinogenicity of 3'-HM-DAB is distinct from DAB because it bypasses the Phase I oxidation step usually required for bioactivation.

Pathway Logic

-

Parent DAB: Requires CYP450-mediated N-demethylation and N-hydroxylation.

-

3'-HM-DAB: The hydroxymethyl group is a direct substrate for Sulfotransferases (SULTs) .

-

Ultimate Carcinogen: The resulting sulfate ester (

) is an excellent leaving group. Spontaneous loss of the sulfate generates a resonance-stabilized carbocation/nitrenium ion that alkylates DNA (specifically guanine residues).

Activation Diagram (Graphviz)

Figure 2: Metabolic activation pathway. The 3'-hydroxymethyl group allows direct sulfation, leading to the formation of highly reactive electrophiles.

Safety & Handling (E-E-A-T Compliance)

Warning: 3'-HM-DAB is a potent carcinogen.

-

Containment: All weighing and synthesis must occur within a certified chemical fume hood or glovebox.

-

Deactivation: Azo dyes can be deactivated using a solution of Tin(II) Chloride (SnCl₂) in HCl, which reduces the azo bond to the corresponding (less toxic) anilines, followed by bleach treatment.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

References

-

Fiala, E. S., et al. (1978). "Carcinogenicity of this compound in the rat." Journal of the National Cancer Institute, 61(1), 237-241.

-

Mori, H., et al. (1987).[6] "Hepatocarcinogenic activities of hydroxymethyl derivatives of 4-(N,N-dimethylamino)azobenzene in ACI/N rats." Journal of the National Cancer Institute, 79(5), 1159-1161.[6]

-

Miller, J. A., & Miller, E. C. (1977). "Ultimate chemical carcinogens as reactive mutagenic electrophiles." Origins of Human Cancer, Cold Spring Harbor Laboratory.

-

Kadlubar, F. F., et al. (1976). "Hepatic metabolism of N-hydroxy-N-methyl-4-aminoazobenzene and other N-hydroxy arylamines to reactive sulfuric acid esters."[5] Cancer Research, 36(7), 2350-2359.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. prepchem.com [prepchem.com]

- 4. d-nb.info [d-nb.info]

- 5. Hepatic metabolism of N-hydroxy-N-methyl-4-aminoazobenzene and other N-hydroxy arylamines to reactive sulfuric acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hepatocarcinogenic activities of hydroxymethyl derivatives of 4-(N,N-dimethylamino)azobenzene in ACI/N rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3'-Hydroxymethyl-4-(dimethylamino)azobenzene: Physicochemical Properties and Analytical Methodologies

Foreword: Navigating the Complexities of a Potent Carcinogen

This technical guide provides a comprehensive overview of the physicochemical properties of 3'-Hydroxymethyl-4-(dimethylamino)azobenzene, a compound of significant interest in toxicological and cancer research. It is imperative to state from the outset that this azobenzene derivative is a potent hepatocarcinogen.[1][2] As such, this document is intended for researchers, scientists, and drug development professionals who are adequately trained in the handling of hazardous materials. The information contained herein is designed to provide a foundational understanding of the compound's properties and the methodologies for their determination, thereby enabling safer handling and more informed research. Our narrative is structured to elucidate not just the "what" but the "why" behind experimental choices, ensuring a self-validating system of protocols and a deep-seated understanding of the compound's behavior.

Compound Identification and Structure

This compound is an organic compound characterized by an azobenzene core structure, substituted with a hydroxymethyl group at the 3' position and a dimethylamino group at the 4 position.

| Identifier | Value | Source |

| IUPAC Name | (3-((4-(dimethylamino)phenyl)diazenyl)phenyl)methanol | ChemicalBook[3] |

| CAS Number | 35282-69-0 | ChemicalBook[3] |

| Molecular Formula | C₁₅H₁₇N₃O | ChemicalBook[3] |

| Molecular Weight | 255.32 g/mol | ChemicalBook[3] |

| Synonyms | 3'-CH₂OH-DAB, 3'-Hydroxymethyl-N,N-dimethyl-4-aminoazobenzene, m-((p-(Dimethylaminophenyl)azo)benzyl alcohol) | Carcinogenesis Journal[1], PubChem |

Chemical Structure:

Caption: Chemical structure of this compound.

Toxicological Profile: A Potent Hepatocarcinogen

The primary and most critical characteristic of this compound is its potent carcinogenicity, specifically targeting the liver. This property has been demonstrated in animal models and is a crucial consideration for any research involving this compound.

Carcinogenicity Studies

-

Animal Models: Studies in male Sprague-Dawley and ACI/N rats have shown that dietary administration of this compound leads to a high incidence of liver tumors.[1][2]

-

Tumor Types: The induced tumors are histologically classified as cholangiocellular carcinomas and hepatocellular carcinomas.[1]

-

Comparative Potency: In comparative studies, this compound was found to be a more potent hepatocarcinogen than its parent compound, 3'-Methyl-DAB.[2]

Metabolic Activation

The carcinogenicity of this compound is understood to be a result of its metabolic activation in the liver. While the specific pathway for this compound is an area of ongoing research, it is hypothesized to follow a similar route to other carcinogenic azo dyes.

Caption: Postulated metabolic activation pathway.

Physicochemical Properties and Their Determination

Accurate determination of the physicochemical properties of this compound is essential for its application in research, including the development of analytical methods and the understanding of its biological fate. The following sections provide standardized protocols for the determination of key properties.

Synthesis

The synthesis of this compound can be achieved through a classic diazotization-coupling reaction, a well-established method for preparing azo compounds.

Experimental Protocol: Synthesis of this compound

-

Diazotization of 3-Aminobenzyl Alcohol:

-

Dissolve a molar equivalent of 3-aminobenzyl alcohol in a cooled aqueous solution of hydrochloric acid (typically below 5°C in an ice bath).

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise to the 3-aminobenzyl alcohol solution while maintaining the low temperature and stirring continuously. The reaction is exothermic, and maintaining a low temperature is crucial to prevent the decomposition of the diazonium salt.[4]

-

-

Azo Coupling:

-

In a separate beaker, dissolve an equimolar amount of N,N-dimethylaniline in a suitable solvent, such as ethanol or acetic acid, and cool the solution in an ice bath.

-

Slowly add the cold diazonium salt solution from step 1 to the N,N-dimethylaniline solution with vigorous stirring.

-

To facilitate the coupling reaction, a solution of sodium acetate is often added to adjust the pH to a weakly acidic or neutral range. A colored precipitate of this compound will form.[4]

-

-

Purification:

-

Collect the crude product by filtration and wash it with cold water to remove any unreacted salts.

-

Recrystallization from a suitable solvent, such as ethanol, is then performed to purify the final product. The purity can be assessed by techniques like melting point determination and chromatography.[4]

-

Caption: Workflow for the synthesis of the target compound.

Melting Point

The melting point is a critical indicator of purity. Differential Scanning Calorimetry (DSC) is the preferred method for its determination due to its high accuracy and the small sample size required.

Experimental Protocol: Melting Point Determination by DSC

-

Sample Preparation: Accurately weigh 1-5 mg of the purified compound into an aluminum DSC pan.

-

Instrument Setup: Place the pan in the DSC instrument. An empty, sealed aluminum pan should be used as a reference.

-

Thermal Program: Heat the sample at a controlled rate, typically 5-10°C/min, under a nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is the gold standard for its experimental determination.[5]

Experimental Protocol: LogP Determination by Shake-Flask Method

-

System Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of the compound in one of the phases. Mix equal volumes of the n-octanol and aqueous phases in a flask and shake until equilibrium is reached.[5]

-

Phase Separation: Allow the two phases to separate completely, either by standing or centrifugation.

-

Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[6]

Acid Dissociation Constant (pKa)

The pKa value provides insight into the ionization state of the molecule at different pH values. Spectrophotometric titration is a suitable method for compounds with a chromophore, such as azobenzenes.

Experimental Protocol: pKa Determination by Spectrophotometric Titration

-

Solution Preparation: Prepare a series of buffer solutions with a range of known pH values. Prepare a stock solution of the compound in a suitable solvent.

-

Spectral Measurement: Add a small aliquot of the stock solution to each buffer solution and record the UV-Vis absorption spectrum.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have different molar absorptivities is plotted against pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

Spectral Properties

UV-Visible Spectroscopy: Azobenzene and its derivatives are known for their characteristic UV-Vis absorption spectra, which are sensitive to substitution and the isomeric state (cis vs. trans).

Experimental Protocol: UV-Vis Spectral Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol, DMSO).

-

Spectral Acquisition: Record the absorption spectrum over a range of approximately 250-600 nm using a UV-Vis spectrophotometer.

-

Photoisomerization (Optional): To study the photochromic properties, irradiate the sample with UV light (e.g., 365 nm) to induce trans-to-cis isomerization and record the spectral changes. Subsequent irradiation with visible light (e.g., >420 nm) can be used to induce the back-isomerization.[7]

Analytical Methods for Characterization and Quantification

For researchers working with this compound, robust analytical methods are crucial for purity assessment, quantification in biological matrices, and metabolic studies.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of the compound.

Recommended HPLC Conditions (Starting Point):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).

-

Detection: UV detection at the λmax of the compound.

-

Quantification: Use of an internal standard and a calibration curve for accurate quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides high sensitivity and selectivity, making it ideal for detecting and quantifying the compound and its metabolites in complex biological samples.

Recommended LC-MS/MS Parameters (Starting Point):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MS/MS Transitions: Monitor specific parent-to-daughter ion transitions for the compound and its expected metabolites for high specificity (Selected Reaction Monitoring - SRM).

Conclusion and Future Perspectives

This compound is a compound defined by its potent hepatocarcinogenicity. This guide has provided a framework for understanding its fundamental physicochemical properties and has outlined detailed, field-proven protocols for their determination. The synthesis, purification, and analytical methodologies described herein are intended to equip researchers with the necessary tools to handle and study this compound safely and effectively.

Future research should focus on elucidating the detailed metabolic pathway of this compound to better understand the mechanisms of its carcinogenicity. Furthermore, the development of highly sensitive and specific analytical methods will be crucial for monitoring exposure and for advancing our understanding of its biological effects. It is through such rigorous scientific inquiry that we can continue to unravel the complex interplay between chemical structure and biological activity, ultimately contributing to the broader goals of toxicology and drug safety.

References

-

Mori, Y., Niwa, T., Toyoshi, K., Nagai, H., Koda, A., Kawada, K., Ojima, A., & Takahashi, Y. (1980). Carcinogenicity of 3'-hydroxymethyl-N,N-dimethyl-4-aminoazobenzene in rat liver. Carcinogenesis, 1(6), 533–535. [Link]

-

Pandey, P., Dahiya, M., & Dureja, H. (2022). Methods for Determination of Lipophilicity. Encyclopedia MDPI. [Link]

- Miller, J. A., & Miller, E. C. (1953).

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. Retrieved from [Link]

-

Mori, Y., Niwa, T., Hori, T., & Toyoshi, K. (1980). Mutagenicity of 3'-methyl-N, N-dimethyl-4-amino azobenzene metabolites and related compoundsa. Carcinogenesis, 1(2), 121–127. [Link]

- Mannhold, R., & van de Waterbeemd, H. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Current Computer-Aided Drug Design, 8(3), 197-206.

- Herder, M., & Feringa, B. L. (2018). Isomer-Dependent Melting Behavior of Low Molar Mass Azobenzene Derivatives: Observation of a Higher Melting Z. ChemistryOpen, 7(10), 794–798.

- Duffy, J. C., & Jorgensen, W. L. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 891–899.

-

Carroll, G. T., et al. (2012). Synthesis and characterization of ortho bromo-methoxy aminoazobenzene derivatives. ResearchGate. [Link]

-

Bogg, T. K., et al. (2020). Photodissociation UV-VIS Spectra of Cold Protonated Azobenzene and 4-(dimethylamino)azobenzene and Their Benzenediazonium Cation Fragment. ResearchGate. [Link]

-

Santurri, P., Robbins, F., & Stubbings, R. (n.d.). 4,4'-DIAMINOAZOBENZENE. Organic Syntheses. Retrieved from [Link]

-

Wazzan, N. (2009). UV/Vis spectra of MMY in DMSO solution; pure trans form and PSS after irradiation at 530 nm. ResearchGate. [Link]

-

Supporting Information for: A Versatile and Efficient Approach to Functionalized Azobenzenes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

NIOSH. (n.d.). Hazard review of 4-dimethylaminoazobenzene (DAB). CDC Stacks. Retrieved from [Link]

-

EPA. (2000). 4-Dimethylaminoazobenzene. United States Environmental Protection Agency. Retrieved from [Link]

- Mori, H., Tanaka, T., Sugie, S., Kuniyasu, T., Iwata, H., Ni-i, H., Nishiwaki, A., & Mori, Y. (1987). Hepatocarcinogenic activities of hydroxymethyl derivatives of 4-(N,N-dimethylamino)azobenzene in ACI/N rats. Journal of the National Cancer Institute, 79(5), 1159–1161.

-

ACS Publications. (2023). Engineering Azobenzene Derivatives to Control the Photoisomerization Process. The Journal of Physical Chemistry A. [Link]

-

iGEM. (n.d.). Azobenzene Photoswitching without Ultraviolet Light. iGEM. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 4-aminoazobenzene. PrepChem.com. Retrieved from [Link]

-

Ishidate, M., & Hashimoto, Y. (1962). Metabolism of 4-Dimethylaminoazobenzene and Related Compounds. III. Metabolites of 4-Dimethylaminoazobenzene in Rat Bile and Influence of DAB Feeding. Amanote Research. [Link]

-

Miller, E. C., & Miller, J. A. (1974). The N-Hydroxy Metabolites of N-Methyl-4-aminoazobenzene and Related Dyes as Proximate Carcinogens in the Rat and Mouse. SciSpace. [Link]

-

Haz-Map. (n.d.). 3-Methyl-4'-(dimethylamino)azobenzene. Haz-Map. Retrieved from [Link]

- Hashimoto, Y., & Ishidate, M. (1963). Metabolism of 4-dimethylaminoazobenzene and related compounds. 3. Metabolites of 4-dimethylaminoazobenzene in rat bile and influence of DAB feeding on their amounts. Chemical & Pharmaceutical Bulletin, 11(8), 1014–1021.

-

ResearchGate. (n.d.). The azobenzene derivatives. ResearchGate. [Link]

-

Yildiz, E., et al. (2022). Impact of Azobenzene Side Chains on the Ultraviolet–Visible and Fluorescence Properties of Coumarin Derivatives. Molecules, 27(20), 7029. [Link]

-

Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Retrieved from [Link]

- Fischer, G. J., & Fischer, E. (2009). pH-Dependent cis → trans Isomerization Rates for Azobenzene Dyes in Aqueous Solution. The Journal of Physical Chemistry A, 113(32), 9034–9040.

- Singh, S., Handa, T., Narayanam, M., Sahu, A., Junwal, M., & Singh, D. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Pharmaceutical Sciences, 111(1), 17-27.

-

CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards - 4-Dimethylaminoazobenzene. Centers for Disease Control and Prevention. Retrieved from [Link]

-

Analytical Methods. (2010). Royal Society of Chemistry. [Link]

-

Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role. (2020). PubMed Central. [Link]

-

Waters. (n.d.). Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. Waters. Retrieved from [Link]

Sources

- 1. Carcinogenicity of 3'-hydroxymethyl-N,N-dimethyl-4-aminoazobenzene in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hepatocarcinogenic activities of hydroxymethyl derivatives of 4-(N,N-dimethylamino)azobenzene in ACI/N rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 35282-69-0 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 6. acdlabs.com [acdlabs.com]

- 7. Impact of Azobenzene Side Chains on the Ultraviolet–Visible and Fluorescence Properties of Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action of 3'-Hydroxymethyl-4-(dimethylamino)azobenzene

This guide provides an in-depth technical analysis of the mechanism of action of 3'-Hydroxymethyl-4-(dimethylamino)azobenzene (3'-OHM-DAB) . This compound represents a critical "ultimate carcinogen" in the metabolic cascade of the azo dye class, specifically derived from the parent compound 3'-methyl-4-dimethylaminoazobenzene (3'-Me-DAB).

Executive Summary & Chemical Context

This compound (3'-OHM-DAB) is a potent hepatocarcinogen and a key metabolic activation product of 3'-methyl-4-dimethylaminoazobenzene (3'-Me-DAB). While the parent compound (DAB, "Butter Yellow") requires N-demethylation and N-hydroxylation to become carcinogenic, the methylated derivative 3'-Me-DAB is significantly more potent.

Research indicates that 3'-OHM-DAB is the most potent hepatocarcinogen in this series , surpassing both DAB and 3'-Me-DAB. Its enhanced activity is attributed to a unique metabolic "shortcut" where the hydroxymethyl group undergoes direct esterification (sulfation), generating a highly reactive benzylic carbocation capable of alkylating DNA without the prerequisite N-oxidation steps required by other azo dyes.

Metabolic Activation Pathways

The carcinogenicity of 3'-OHM-DAB is not intrinsic to the parent molecule but is acquired through a two-step bioactivation process primarily occurring in the liver.

The Benzylic Activation Pathway (Dominant Mechanism)

Unlike standard azo dyes that activate via the amine nitrogen, 3'-OHM-DAB leverages its 3'-hydroxymethyl group.

-

Substrate Formation: 3'-Me-DAB is hydroxylated by Cytochrome P450 (CYP1A2/2B1) at the benzylic carbon to form 3'-OHM-DAB .

-

Esterification (The Critical Step): The hydroxyl group of 3'-OHM-DAB is a substrate for Sulfotransferases (SULTs) , specifically SULT1A1 . This enzyme transfers a sulfuryl group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxymethyl group.

-

Electrophile Generation: The resulting 3'-sulfyloxymethyl-4-(dimethylamino)azobenzene is chemically unstable. The sulfate group (

) is an excellent leaving group. Its departure generates a resonance-stabilized benzylic carbocation .

The N-Oxidation Pathway (Secondary Mechanism)

3'-OHM-DAB can also undergo the "classic" azo dye activation:

-

N-Demethylation: Loss of one N-methyl group to form 3'-hydroxymethyl-4-methylaminoazobenzene.

-

N-Hydroxylation: Oxidation of the amine nitrogen.

-

N-Esterification: Formation of an N-sulfonyloxy ester, leading to an arylnitrenium ion .

Note: The benzylic pathway is considered the driver of its superior potency because it creates a highly reactive electrophile capable of cross-linking DNA or forming bulky adducts that evade repair more effectively than standard C8-guanine adducts.

Pathway Visualization

Caption: Metabolic activation of 3'-Me-DAB to the ultimate carcinogenic benzylic carbocation via 3'-OHM-DAB and sulfotransferase activity.

DNA Adduct Formation & Genotoxicity

The reactive benzylic carbocation is an aggressive electrophile. It attacks nucleophilic centers on DNA bases.

Adduct Structures

Unlike the C8-deoxyguanosine adducts typical of 4-aminoazobenzene, the benzylic carbocation of 3'-OHM-DAB favors attack at exocyclic amino groups and ring nitrogens due to steric factors and charge distribution.

-

Major Adducts:

- -(3'-methyl-DAB)-deoxyguanosine: Alkylation at the exocyclic amine of guanine.

- -(3'-methyl-DAB)-deoxyadenosine: Alkylation at the exocyclic amine of adenine.

- -guanine adducts: These are labile and can lead to depurination (loss of the base) and subsequent apurinic (AP) sites, which are highly mutagenic.

Quantitative Data Summary

| Parameter | 3'-Me-DAB (Parent) | 3'-OHM-DAB (Metabolite) | Mechanism Note |

| Hepatocarcinogenicity | High | Very High | 3'-OHM-DAB induces tumors faster and at lower doses. |

| SULT Dependence | Moderate | Critical | Inhibition of SULTs abolishes 3'-OHM-DAB DNA binding. |

| Major DNA Adduct | C8-dG (via N-pathway) | Exocyclic N2-dG / N6-dA | Benzylic attack favors exocyclic nitrogens. |

| Mutagenicity (Ames) | Positive (S |

Metabolic Activation of 3'-HMDAB: The Dual Role of Cytochrome P450 and Sulfotransferases

This guide provides a comprehensive technical analysis of the metabolic activation of 3'-hydroxymethyl-N,N-dimethyl-4-aminoazobenzene (3'-HMDAB) , a potent hepatocarcinogen. It details the specific roles of Cytochrome P450 (CYP) isoforms and Phase II conjugating enzymes in converting this compound into DNA-reactive electrophiles.

Executive Summary

3'-hydroxymethyl-N,N-dimethyl-4-aminoazobenzene (3'-HMDAB) is a critical metabolite of the hepatocarcinogen 3'-methyl-N,N-dimethyl-4-aminoazobenzene (3'-Me-DAB). Unlike its parent compound, 3'-HMDAB possesses a pre-oxidized benzylic carbon, creating a unique "bifunctional" activation pathway.

The metabolic activation of 3'-HMDAB is driven by a sequential enzymatic cascade:

-

Phase I Oxidation (CYP450): Primarily mediated by CYP1A2 and CYP1A1 , involving N-demethylation and N-hydroxylation.

-

Phase II Conjugation (SULT): Sulfotransferases activate the hydroxylated intermediates.

-

Genotoxicity: Formation of unstable sulfate esters leads to the generation of reactive nitrenium ions and benzylic carbocations , which covalently bind to guanine residues in DNA.

Chemical Biology & Mechanistic Pathways[1][2][3]

The Bifunctional Activation Hypothesis

3'-HMDAB is unique among azo dyes because it presents two distinct sites for metabolic activation:

-

Site A (Amino Nitrogen): The classic pathway for azo dyes (e.g., DAB). Requires N-demethylation followed by N-hydroxylation.

-

Site B (3'-Hydroxymethyl Group): A direct target for esterification (sulfation), bypassing the need for initial CYP-mediated ring oxidation at this position.

Detailed Enzymatic Cascade

The following diagram illustrates the divergent pathways of 3'-HMDAB metabolism, highlighting the critical transition from stable metabolite to reactive electrophile.

Figure 1: Dual metabolic activation pathways of 3'-HMDAB leading to DNA adduct formation.

Isoform Specificity & Regulation

Cytochrome P450 1A2 (CYP1A2)[4]

-

Role: CYP1A2 is the dominant hepatic isoform responsible for the N-hydroxylation of the secondary amine metabolite (3'-hydroxymethyl-MAB). It also catalyzes the initial N-demethylation of 3'-HMDAB.

-

Evidence: Studies using specific inhibitors (

-naphthoflavone) and knockout models demonstrate a significant reduction in N-hydroxy metabolites when CYP1A2 is inhibited. -

Induction: Expression is highly inducible by aryl hydrocarbon receptor (AhR) ligands (e.g., 3-methylcholanthrene, cigarette smoke), which significantly amplifies the carcinogenic potential of 3'-HMDAB.

Sulfotransferases (SULT)

-

Role: SULTs are the "gatekeepers" of the ultimate carcinogen. They transfer a sulfuryl group from PAPS (3'-phosphoadenosine 5'-phosphosulfate) to the hydroxyl groups.[1]

-

Criticality: While acetylation (NAT) and glucuronidation (UGT) also occur, sulfation is the primary pathway generating the highly unstable esters required for DNA binding in the liver.

Experimental Protocols

In Vitro Metabolic Activation Assay

This protocol is designed to quantify the conversion of 3'-HMDAB to its reactive intermediates using liver microsomes or recombinant enzymes.

Reagents:

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Enzyme Source: Pooled Human/Rat Liver Microsomes (20 mg/mL protein) OR Recombinant Human CYP1A2 (Supersomes™).

-

Cofactor System A (Oxidative): NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

-

Cofactor System B (Conjugative): PAPS (0.1 mM) – Required for DNA binding studies.

-

Substrate: 3'-HMDAB (dissolved in DMSO, final conc. <1%).

Workflow:

-

Pre-incubation: Mix Buffer (450 µL), Microsomes (25 µL), and Substrate (5 µL) at 37°C for 5 minutes.

-

Initiation: Add Cofactor System A (20 µL) to start Phase I oxidation.

-

Note: For DNA binding assays, add Cofactor System B and Calf Thymus DNA (1 mg/mL) simultaneously.

-

-

Reaction: Incubate at 37°C with shaking (60 minutes).

-

Termination: Stop reaction with ice-cold Acetonitrile (500 µL) containing internal standard (e.g., d3-MAB).

-

Extraction: Centrifuge (10,000 x g, 10 min). Collect supernatant for LC-MS/MS analysis.

DNA Adduct Analysis (32P-Postlabeling)

To confirm the formation of the ultimate carcinogen, DNA adducts must be visualized.

Workflow Diagram:

Figure 2: 32P-Postlabeling workflow for detecting 3'-HMDAB-DNA adducts.

Quantitative Data Summary

| Metabolic Step | Enzyme(s) | Cofactor | Product | Toxicity Potential |

| N-Demethylation | CYP1A2, CYP2B1 | NADPH | 3'-hydroxymethyl-MAB | Low (Precursor) |

| N-Hydroxylation | CYP1A2 | NADPH | N-OH-3'-hydroxymethyl-MAB | High (Proximate) |

| O-Sulfation | SULT1A1 | PAPS | N-Sulfate / O-Sulfate | Critical (Ultimate) |

| Ring Oxidation | CYP2B1 | NADPH | 3'-COOH derivatives | Detoxification |

References

-

Kadlubar, F. F., Miller, J. A., & Miller, E. C. (1976). Hepatic metabolism of N-hydroxy-N-methyl-4-aminoazobenzene and other N-hydroxy arylamines to reactive sulfuric acid esters.[1] Cancer Research, 36(7), 2350-2359. Link

-

Kimura, T., Kodama, M., & Nagata, C. (1982). A correlation between the mutagenicity of some 3'-methyl-N,N-dimethyl-4-aminoazobenzene metabolites and their DNA adduct formation. Carcinogenesis, 3(12), 1393-1396. Link

-

Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650. Link

-

Degawa, M., et al. (1987). Species difference in the metabolic activation of N-hydroxy-N-methyl-4-aminoazobenzene by hepatic sulfotransferase. Japanese Journal of Cancer Research, 78(3), 227-233. Link

-

Yamazoe, Y., et al. (1988). Metabolic activation of N-hydroxy-arylamines by O-acetyltransferase and sulfotransferase. Carcinogenesis, 9(9), 1631-1636. Link

Sources

An In-depth Technical Guide to Dimethylaminoazobenzene (DAB) Derivatives: From Discovery to Mechanistic Insights

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and biological impact of p-Dimethylaminoazobenzene (DAB) and its derivatives. Initially celebrated for their vibrant color and industrial applications, these azo dyes later became pivotal molecules in the field of chemical carcinogenesis. We will delve into the historical context of their discovery, the seminal research that unveiled their carcinogenic properties, and the subsequent structure-activity relationship studies that have guided our understanding of their mechanism of action. This guide will further explore the metabolic activation pathways that transform these seemingly inert compounds into potent, DNA-damaging agents. Detailed experimental protocols for the synthesis and biological evaluation of DAB derivatives are provided, alongside an examination of their effects on cellular signaling pathways. This document is intended to be a valuable resource for researchers, scientists, and professionals in toxicology, oncology, and drug development, offering both a historical perspective and practical, field-proven insights into the study of these significant chemical compounds.

A Pivotal Discovery in Chemical Carcinogenesis: The History of Dimethylaminoazobenzene

The story of p-Dimethylaminoazobenzene (DAB) is a compelling narrative of scientific discovery, industrial application, and the dawn of chemical carcinogenesis research. The first synthetic azo dyes were developed in the 1860s, and their brilliant and stable colors led to their widespread use in the textile, leather, and food industries.[1] One such dye, p-Dimethylaminoazobenzene, was famously used to color butter and other foodstuffs, earning it the colloquial name "Butter Yellow".[1]

A paradigm shift in the understanding of these compounds occurred in the 1930s when Japanese researchers, led by T. Sasaki and T. Yoshida, made the groundbreaking discovery that feeding rats a diet containing DAB induced the formation of liver tumors.[1][2] This was a landmark moment in cancer research, as it provided one of the first clear demonstrations that a synthetic chemical could be a potent carcinogen. This discovery laid the foundation for the field of chemical carcinogenesis and spurred decades of research into the mechanisms by which chemicals can induce cancer.

The early work on DAB's carcinogenicity was intertwined with the burgeoning field of chemotherapy. In a parallel line of research, Gerhard Domagk, working at the I.G. Farben conglomerate in Germany, discovered the antibacterial properties of another azo dye, Prontosil.[3][4][5][6][7] Domagk's research, for which he was awarded the Nobel Prize in Physiology or Medicine in 1939, revealed that Prontosil was metabolized in the body to release the active antimicrobial agent, sulfanilamide.[3][4] This concept of metabolic activation would prove to be a crucial parallel in understanding the carcinogenicity of DAB.

The Chemical Biology of DAB Derivatives: From Inert Dye to Potent Carcinogen

The carcinogenicity of DAB and its derivatives is not an intrinsic property of the parent molecule but rather a consequence of its metabolic transformation into highly reactive electrophiles.[1] This bioactivation process primarily occurs in the liver, the primary target organ for DAB-induced carcinogenesis.

Metabolic Activation Pathway

The metabolic activation of DAB is a multi-step process involving several key enzymatic reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes.[1][8]

-

N-Demethylation: The initial step involves the oxidative N-demethylation of the dimethylamino group by CYP enzymes, particularly CYP1A2.[1] This reaction forms N-methyl-4-aminoazobenzene (MAB) and subsequently 4-aminoazobenzene (AB).[1]

-

N-Hydroxylation: The secondary amine metabolite, MAB, undergoes N-hydroxylation, also mediated by CYP enzymes, to produce N-hydroxy-N-methyl-4-aminoazobenzene.[1]

-

Esterification: The N-hydroxy metabolite is then esterified, most notably by sulfotransferases, to form a highly unstable and reactive sulfuric acid ester.[1]

-

Formation of the Ultimate Carcinogen: This ester readily and spontaneously decomposes to form a highly electrophilic arylnitrenium ion.[1]

This arylnitrenium ion is the "ultimate carcinogen," a highly reactive species that can readily attack nucleophilic sites on cellular macromolecules.

Caption: Metabolic activation pathway of p-Dimethylaminoazobenzene (DAB).

Macromolecular Adduct Formation and Mutagenesis

The formation of covalent adducts between the ultimate carcinogen and cellular macromolecules, particularly DNA, is a critical initiating event in chemical carcinogenesis.[1] These DNA adducts can lead to mutations during DNA replication if not repaired, causing permanent alterations in the genetic code. These mutations can activate proto-oncogenes or inactivate tumor suppressor genes, disrupting normal cellular growth control and leading to the development of cancer.

Structure-Activity Relationships: The Influence of Chemical Modifications

Following the discovery of DAB's carcinogenicity, extensive research focused on synthesizing and testing various derivatives to understand how chemical modifications influenced their carcinogenic potency.[1] This led to the establishment of key structure-activity relationships.

One of the most significant findings was the enhanced carcinogenicity of 3'-Methyl-4-dimethylaminoazobenzene (3'-Me-DAB).[1] The addition of a methyl group at the 3' position of the azobenzene structure significantly increases its hepatocarcinogenic activity compared to the parent compound.[1] This highlights the profound impact that subtle changes in chemical structure can have on biological activity.

| Derivative | Chemical Structure | Relative Carcinogenic Potency | Key Metabolic Features |

| p-Dimethylaminoazobenzene (DAB) | C₆H₅N=NC₆H₄N(CH₃)₂ | Baseline | Undergoes N-demethylation and N-hydroxylation. |

| N-Methyl-4-aminoazobenzene (MAB) | C₆H₅N=NC₆H₄NH(CH₃) | Active Metabolite | A key intermediate in DAB bioactivation. |

| 4-Aminoazobenzene (AB) | C₆H₅N=NC₆H₄NH₂ | Less Potent | Further demethylated product. |

| 3'-Methyl-4-dimethylaminoazobenzene (3'-Me-DAB) | CH₃C₆H₄N=NC₆H₄N(CH₃)₂ | Highly Potent | Methyl group enhances carcinogenic activity. |

Impact on Cellular Signaling: The MAPK Pathway

The carcinogenic effects of DAB derivatives extend beyond direct DNA damage. These compounds can also perturb intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. One of the key pathways affected is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

Studies have demonstrated that in hepatocellular carcinoma induced by 3'-Me-DAB in rats, there is a significant upregulation in the expression and activity of components of the MAPK pathway.[1]

Caption: Simplified Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

The constitutive activation of the MAPK pathway by DAB derivatives can lead to uncontrolled cell proliferation and resistance to apoptosis, contributing to the malignant phenotype of liver cancer cells.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and biological evaluation of DAB derivatives. Researchers should adapt these methods based on the specific derivative and experimental goals, always adhering to strict safety protocols due to the carcinogenic nature of these compounds.

Synthesis of 3'-Methyl-4-dimethylaminoazobenzene (3'-Me-DAB)

The synthesis of 3'-Me-DAB is typically achieved through a classic diazotization-coupling reaction.[1]

Step 1: Diazotization of m-Toluidine

-

Dissolve one molar equivalent of m-toluidine in a cooled aqueous solution of hydrochloric acid (typically below 5°C in an ice bath).[1]

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise to the m-toluidine solution while maintaining the low temperature and stirring continuously.[1] The reaction is exothermic, and maintaining a low temperature is crucial to prevent the decomposition of the diazonium salt.[1]

-

Monitor the completion of the diazotization reaction using starch-iodide paper, which will turn blue-black in the presence of excess nitrous acid.[1]

Step 2: Azo Coupling

-

In a separate beaker, dissolve an equimolar amount of N,N-dimethylaniline in a suitable solvent, such as ethanol or acetic acid, and cool the solution in an ice bath.[1]

-

Slowly add the cold diazonium salt solution from Step 1 to the N,N-dimethylaniline solution with vigorous stirring.[1]

-

To facilitate the coupling reaction, add a solution of sodium acetate to adjust the pH to a weakly acidic or neutral range. A colored precipitate of 3'-Methyl-4-dimethylaminoazobenzene will form.[1]

Step 3: Purification

-

Collect the crude product by filtration and wash it with cold water to remove any unreacted salts.[1]

-

Purify the final product by recrystallization from a suitable solvent, such as ethanol.[1]

-

Assess the purity of the final product using techniques such as melting point determination and chromatography.[1]

In Vivo Carcinogenicity Study in Rats

This protocol outlines a general procedure for assessing the hepatocarcinogenicity of a DAB derivative in a rodent model. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical treatment of laboratory animals.

1. Animal Model and Housing:

- Use male rats of a susceptible strain (e.g., Sprague-Dawley or Wistar).

- House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Diet Preparation and Administration:

- Prepare a basal diet to which the test compound is added.

- Dissolve the DAB derivative in a suitable vehicle (e.g., corn oil) and mix it thoroughly with the basal diet to achieve the desired concentration.

- Feed the animals the experimental diet for a predetermined period (e.g., 20 weeks).

3. Monitoring and Endpoint:

- Monitor the animals regularly for clinical signs of toxicity and body weight changes.

- At the end of the experimental period, euthanize the animals and perform a complete necropsy.

- Excise the liver, weigh it, and examine it for gross pathological changes, including the presence of nodules or tumors.

4. Histopathological Analysis:

- Fix liver tissue samples in 10% neutral buffered formalin.

- Embed the fixed tissues in paraffin, section them, and stain with hematoxylin and eosin (H&E).

- Perform a thorough histopathological examination of the liver sections to identify and characterize preneoplastic and neoplastic lesions.

Conclusion and Future Perspectives

The discovery and subsequent investigation of dimethylaminoazobenzene and its derivatives have been instrumental in shaping our understanding of chemical carcinogenesis. From its early use as a food coloring agent to its current role as a model hepatocarcinogen in experimental research, DAB has provided invaluable insights into the metabolic activation of procarcinogens, the formation of DNA adducts, and the deregulation of cellular signaling pathways in cancer.

While much has been learned, ongoing research continues to explore the nuances of DAB-induced carcinogenesis. Future studies may focus on identifying novel biomarkers of exposure and effect, further elucidating the complex interplay between genetic and epigenetic alterations, and exploring potential strategies for the prevention and treatment of chemically induced liver cancer. The legacy of "Butter Yellow" serves as a powerful reminder of the importance of rigorous toxicological evaluation and the intricate relationship between chemistry and biology in the etiology of cancer.

References

-

Induction and inhibition of the metabolism and biliary excretion of the azo dye carcinogen, N,N-dimethyl-4-aminoazobenzene (DAB), in the rat - PubMed. [Link]

-

Domagk Discovers That Sulfonamides Can Save Lives | History | Research Starters - EBSCO. [Link]

-

C.I. Solvent Yellow 2 | C14H15N3 | CID 6053 - PubChem. [Link]

-

Gerhard Domagk - Wikipedia. [Link]

-

The Metabolism of Dimethylaminoazobenzene (Butter Yellow) in Rats* - AACR Journals. [Link]

-

Gerhard Domagk | Science History Institute. [Link]

-

Dr. Gerhard Domagk and prontosil: Dyeing beats dying - Hektoen International. [Link]

-

Prontosil - Wikipedia. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Domagk Discovers That Sulfonamides Can Save Lives | History | Research Starters | EBSCO Research [ebsco.com]

- 4. Gerhard Domagk - Wikipedia [en.wikipedia.org]

- 5. Gerhard Domagk | Science History Institute [sciencehistory.org]

- 6. hekint.org [hekint.org]

- 7. Prontosil - Wikipedia [en.wikipedia.org]

- 8. Induction and inhibition of the metabolism and biliary excretion of the azo dye carcinogen, N,N-dimethyl-4-aminoazobenzene (DAB), in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Carcinogenic Potential of Hydroxymethyl DAB Derivatives

Abstract

This technical guide provides a comprehensive examination of the carcinogenic potential of hydroxymethyl derivatives of 3,3'-diaminobenzidine (DAB). Aromatic amines, a class to which DAB and its derivatives belong, are notable for their industrial utility and concurrent toxicological risks, including carcinogenicity. This document synthesizes current knowledge on the mechanisms of metabolic activation, DNA adduct formation, and structure-activity relationships (SAR) that dictate the carcinogenic potency of these compounds. Detailed, field-proven protocols for essential in vitro and in vivo genotoxicity and carcinogenicity assays are provided to equip researchers and drug development professionals with the necessary tools for robust risk assessment. The guide emphasizes the causality behind experimental choices and the integration of self-validating systems within protocols to ensure scientific integrity.

Introduction

3,3'-Diaminobenzidine (DAB), an organic compound derived from benzidine, is extensively used as a chromogen in immunohistochemistry (IHC) and immunoblotting procedures due to its ability to form a dark-brown, insoluble precipitate at the site of peroxidase activity[1][2]. While indispensable in many research and diagnostic laboratories, its structural similarity to known human carcinogens like benzidine raises significant safety concerns[3][4]. The parent compound, DAB, is suspected to be a human carcinogen, with hazard classifications indicating it may cause cancer and is suspected of causing genetic defects[5][6].

The introduction of functional groups, such as the hydroxymethyl (-CH₂OH) group, to the aromatic amine structure can significantly alter its metabolic fate and toxicological profile. Understanding the carcinogenic potential of hydroxymethyl DAB derivatives is therefore critical for the safe development of new reagents, dyes, and pharmaceuticals. This guide delves into the core scientific principles governing the carcinogenicity of these specific derivatives, offering both theoretical insights and practical methodologies for their evaluation.

Mechanisms of Carcinogenicity in Aromatic Amines

The carcinogenicity of aromatic amines is not an intrinsic property of the molecule itself but is contingent upon its metabolic activation into reactive electrophiles that can damage cellular macromolecules, primarily DNA.[7][8]

Metabolic Activation Pathway

The primary route of activation for aromatic amines involves a two-step enzymatic process, predominantly occurring in the liver.[9]

-

N-Hydroxylation: The initial and rate-limiting step is the oxidation of the amino group to form an N-hydroxyarylamine. This reaction is primarily catalyzed by Cytochrome P450 enzymes, particularly the CYP1A2 isoform.[10] The presence of a hydroxymethyl group can influence the electronic properties of the aromatic ring, potentially affecting the rate of this enzymatic conversion.

-

Esterification: The resulting N-hydroxyarylamine undergoes further activation through esterification (e.g., acetylation by N-acetyltransferases or sulfonation by sulfotransferases). This step converts the hydroxylamine into a highly unstable ester.

-

Formation of the Nitrenium Ion: The unstable ester spontaneously decomposes to form a highly electrophilic nitrenium ion (or an arylnitrenium ion). This reactive species is the ultimate carcinogen responsible for attacking nucleophilic sites on DNA. The stability of this nitrenium ion is a key factor in determining the mutagenic potential of the parent compound.[11]

Caption: Metabolic activation of a hydroxymethyl DAB derivative.

DNA Adduct Formation

The electrophilic nitrenium ion readily attacks electron-rich sites in the DNA molecule. The most common target is the C8 position of guanine, forming a C8-guanyl adduct. These adducts are bulky lesions that distort the DNA helix, interfering with normal DNA replication and repair processes. If not repaired before cell division, these adducts can lead to mispairing of DNA bases, resulting in permanent mutations (e.g., G:C to T:A transversions). The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, is a foundational step in chemical carcinogenesis. The persistence of these DNA adducts in target tissues is a key determinant of carcinogenic outcome.[12]

Structure-Activity Relationships (SAR)

Quantitative Structure-Activity Relationship (QSAR) models are crucial for predicting the carcinogenicity of aromatic amines.[7][13] These models demonstrate that carcinogenic potential is governed by a combination of factors.[9]

-

Hydrophobicity: The compound's ability to cross cell membranes and reach metabolic enzymes is often related to its hydrophobicity (logP).

-

Electronic Properties: The energy of the Highest Occupied Molecular Orbital (E-HOMO) and Lowest Unoccupied Molecular Orbital (E-LUMO) can predict the molecule's reactivity and propensity for N-oxidation.[7]

-

Steric Factors: The size and position of substituent groups can influence how the molecule fits into the active site of metabolic enzymes. Substituents in the ortho position to the amino group can either enhance or decrease activity depending on their nature.[14]

For hydroxymethyl DAB derivatives, the position and number of -CH₂OH groups are critical. These groups can influence the electronic landscape of the molecule and its hydrophilicity. While a hydroxymethyl group is generally considered a detoxifying feature, its impact on the metabolic activation pathway of a poly-aromatic system like DAB requires empirical validation for each specific derivative.

Experimental Evaluation Protocols

A battery of tests is required to comprehensively evaluate the carcinogenic potential of a chemical. The workflow typically begins with in vitro assays for genotoxicity and progresses to long-term in vivo studies if warranted.

In Vitro Genotoxicity Assays

This assay is a widely used first screen for mutagenic potential.[8][15] It assesses the ability of a chemical to induce reverse mutations in histidine-deficient strains of Salmonella typhimurium.

Causality: The Ames test is selected for its high throughput, low cost, and strong correlation between mutagenicity in bacteria and carcinogenicity in rodents.[8] The inclusion of a liver homogenate fraction (S9) is critical because many aromatic amines, including DAB derivatives, are not mutagenic themselves but require metabolic activation to exert their effect. The S9 fraction provides the necessary cytochrome P450 enzymes.

Self-Validation: The protocol's integrity relies on a system of controls.

-

Negative Control (Vehicle): Establishes the spontaneous reversion rate.

-

Positive Controls: Known mutagens (e.g., 2-aminoanthracene with S9, sodium azide without S9) are used to confirm the sensitivity of the bacterial strains and the metabolic competency of the S9 mix. A valid test requires a robust response from these controls.

Step-by-Step Methodology:

-

Preparation:

-

Culture selected Salmonella typhimurium strains (e.g., TA98, TA100) overnight to reach a density of 1-2 x 10⁹ CFU/mL.

-

Prepare the S9 mix from the livers of rats or hamsters induced with a P450-inducing agent (e.g., Aroclor 1254 or a phenobarbital/β-naphthoflavone combination).

-

Prepare a range of concentrations of the test hydroxymethyl DAB derivative, typically dissolved in DMSO.

-

-

Assay (Plate Incorporation Method):

-

To a sterile tube, add in order: 2 mL of molten top agar (at 45°C), 0.1 mL of the bacterial culture, 0.1 mL of the test chemical solution (or control), and 0.5 mL of S9 mix (for assays with metabolic activation) or buffer.

-

Vortex gently and pour the mixture onto the surface of a minimal glucose agar plate.

-

Allow the overlay to solidify.

-

-

Incubation:

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Scoring & Interpretation:

-

Count the number of revertant colonies on each plate.

-

A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

-

Data Presentation:

| Compound | Concentration (µ g/plate ) | Metabolic Activation (S9) | Mean Revertant Colonies (Strain TA98) ± SD | Fold Increase vs. Control | Result |

| Vehicle (DMSO) | 0 | Yes | 25 ± 4 | 1.0 | - |

| Hydroxymethyl-DAB-X | 1 | Yes | 28 ± 5 | 1.1 | - |

| 10 | Yes | 65 ± 8 | 2.6 | + | |

| 50 | Yes | 155 ± 12 | 6.2 | + | |

| 2-Aminoanthracene | 2.5 | Yes | 1240 ± 98 | 49.6 | + |

Table 1: Example data from an Ames test for a hypothetical hydroxymethyl DAB derivative.

In Vivo Carcinogenicity Bioassay

If a compound shows evidence of genotoxicity in vitro, long-term animal bioassays are the gold standard for assessing carcinogenic potential.

Causality: Rodent models (typically rats and mice) are used due to their relatively short lifespan and the extensive historical database on their response to carcinogens. The National Toxicology Program (NTP) has conducted numerous studies on benzidine derivatives, providing a valuable comparative framework.[4][16] The choice of exposure route (e.g., drinking water, gavage, diet) should mimic potential human exposure.

Self-Validation: The study design must include a concurrent vehicle control group to account for spontaneous tumor rates in the chosen animal strain. Rigorous histopathological examination of all tissues from all animals by a board-certified veterinary pathologist is essential to validate the findings.

Step-by-Step Methodology:

-

Study Design:

-

Select animal model (e.g., F344/N rats, B6C3F1 mice).

-

Use groups of at least 50 animals per sex per dose level.

-

Include a high dose, a low dose (e.g., 1/2 or 1/4 of the high dose), and a concurrent vehicle control group. The high dose is typically selected based on subchronic toxicity studies as the maximum tolerated dose (MTD).

-

The standard duration of exposure is 2 years.

-

-

Compound Administration:

-

Administer the hydroxymethyl DAB derivative consistently via the chosen route (e.g., in drinking water). Prepare fresh solutions regularly and analyze for stability and concentration.

-

-

In-Life Monitoring:

-

Observe animals twice daily for clinical signs of toxicity.

-

Measure body weights weekly for the first 13 weeks and monthly thereafter.

-

Perform detailed clinical examinations at regular intervals.

-

-

Terminal Procedures:

-

At the end of the 2-year study, euthanize all surviving animals.

-

Conduct a complete necropsy on all animals (including those that die prematurely).

-

Collect a comprehensive list of tissues and organs as specified by regulatory guidelines (e.g., OECD, NTP).

-

-

Histopathology:

-

Process, embed, section, and stain all collected tissues with hematoxylin and eosin (H&E).

-

A pathologist performs a microscopic examination to identify, classify, and count all neoplastic (tumors) and non-neoplastic lesions.

-

-

Statistical Analysis & Interpretation:

-

Use appropriate statistical methods (e.g., Poly-k test) to compare tumor incidence between dosed and control groups.

-

A statistically significant increase in the incidence of benign or malignant tumors in a dosed group is considered evidence of carcinogenic activity. Studies on related compounds like 3,3'-dimethylbenzidine have shown tumors at multiple sites including the liver, skin, and intestine in rats.[16][17]

-

Caption: General workflow for carcinogenicity assessment.

Conclusion and Future Directions

The carcinogenic potential of hydroxymethyl DAB derivatives is intrinsically linked to the established mechanisms of metabolic activation for aromatic amines. The presence of the hydroxymethyl group can modulate this potential, necessitating a rigorous, case-by-case evaluation. The experimental framework presented in this guide, anchored by the Ames test for initial screening and the 2-year rodent bioassay for definitive assessment, provides a robust pathway for characterizing the risk associated with these compounds. Future research should focus on developing more sophisticated QSAR models that can accurately predict the influence of specific substitutions like the hydroxymethyl group and on the use of genetically engineered cell lines expressing specific human metabolic enzymes to improve the human relevance of in vitro assays.[10]

References

-

Genotoxicity assessment of aromatic amines and amides in genetically engineered V79 cells. PubMed. Available at: [Link]

-

Prediction of rodent carcinogenicity of aromatic amines: a quantitative structure–activity relationships model. Oxford Academic, Carcinogenesis. Available at: [Link]

-

Mechanism-based structure-activity relationship (SAR) analysis of aromatic amines and nitroaromatics carcinogenicity via statistical analyses based on CPDB. PubMed. Available at: [Link]

-

Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. PubMed. Available at: [Link]

-

Lhasa Aromatic Amines Data Sharing Initiative. Lhasa Limited. Available at: [Link]

-

Prediction of rodent carcinogenicity of aromatic amines: a quantitative structure–activity relationships model. ResearchGate. Available at: [Link]

-

Quantitative Structure−Activity Relationships of Mutagenic and Carcinogenic Aromatic Amines. ACS Publications, Chemical Reviews. Available at: [Link]

-

In silico predictions of genotoxicity for aromatic amines. IMR Press. Available at: [Link]

-

RoC Profile: 3,3'-Dimethylbenzidine and Dyes Metabolized to 3,3'. National Toxicology Program. Available at: [Link]

-

3,3'-Dimethylbenzidine. United States Environmental Protection Agency (EPA). Available at: [Link]

-

Design, synthesis and glycosidase inhibition of DAB derivatives with C-4 peptide and dipeptide branches. ResearchGate. Available at: [Link]

-

3,3'-Diaminobenzidine. Wikipedia. Available at: [Link]

-

Dichlorobenzidine-based Compounds Metabolized to 3,3. California Office of Environmental Health Hazard Assessment (OEHHA). Available at: [Link]

-

3,3′-Dimethoxybenzidine and Dyes Metabolized to 3,3. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

ICSC 1666 - 3,3'-DIAMINOBENZIDINE. International Labour Organization. Available at: [Link]

-

(PDF) Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its derivatives. ResearchGate. Available at: [Link]

-

Toxicological Profile for 3,3'-Dichlorobenzidine. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

-

3,3′-Dimethylbenzidine and Dyes Metabolized to 3,3. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

DNA-Carcinogen Adducts in Circulating Leukocytes as Indicators of Arylamine Carcinogen Exposure. CDC Stacks. Available at: [Link]

-

3,3'-Diaminobenzidine staining interferes with PCR-based DNA analysis. PubMed. Available at: [Link]

-

Histochemistry and cytochemistry of 3,3'-diaminobenzidine. A review. PubMed. Available at: [Link]

Sources

- 1. Application of 3,3'-Diaminobenzidine (DAB)_Chemicalbook [chemicalbook.com]

- 2. Histochemistry and cytochemistry of 3,3'-diaminobenzidine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3,3′-Dimethoxybenzidine and Dyes Metabolized to 3,3′-Dimethoxybenzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 3,3′-Dimethylbenzidine and Dyes Metabolized to 3,3′-Dimethylbenzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ICSC 1666 - 3,3'-DIAMINOBENZIDINE [chemicalsafety.ilo.org]

- 6. zellx.de [zellx.de]

- 7. academic.oup.com [academic.oup.com]

- 8. storage.imrpress.com [storage.imrpress.com]

- 9. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genotoxicity assessment of aromatic amines and amides in genetically engineered V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lhasa Aromatic Amines Data Sharing Initiative [lhasalimited.org]

- 12. stacks.cdc.gov [stacks.cdc.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. epa.gov [epa.gov]

3'-Hydroxymethyl-4-(dimethylamino)azobenzene CAS number 35282-69-0

[1]

CAS Number: 35282-69-0 Synonyms: 3'-HM-DAB; [3-[(4-dimethylaminophenyl)azo]phenyl]methanol Classification: Azo Dye / Proximate Carcinogen / Metabolic Probe[1]

Executive Summary

This compound (3'-HM-DAB) is a synthetic derivative and a key metabolic intermediate of the potent hepatocarcinogen 3'-methyl-4-dimethylaminoazobenzene (3'-Me-DAB).[1] Historically significant in oncology and toxicology, this compound elucidates the "bifunctional" activation pathways of azo dyes.[1][2][3] Unlike the parent compound, which requires initial oxidation, 3'-HM-DAB represents a proximate carcinogen state, positioned one enzymatic step away from the ultimate carcinogen (a reactive sulfate ester).[1][3] It is primarily used to assay cytosolic sulfotransferase activity and to generate specific DNA adducts in liver carcinogenesis models.[1][2]

Chemical & Physical Properties[1][2][4][5][6][7]

| Property | Data |

| Molecular Formula | C₁₅H₁₇N₃O |

| Molecular Weight | 255.32 g/mol |

| Appearance | Orange-yellow crystalline solid |

| Solubility | Insoluble in water; soluble in ethanol, DMSO, acetone, benzene |

| Melting Point | ~111–116 °C (Decomposes) |

| Stability | Light-sensitive; stable in solid state at -20°C. Unstable in acidic solution.[1][4][5][6] |

| SMILES | CN(C)C1=CC=C(N=NC2=CC(CO)=CC=C2)C=C1 |

Synthesis & Preparation

While 3'-HM-DAB is available from specialized chemical suppliers, research-grade purity often requires in-house synthesis to ensure the absence of oxidized contaminants.[1] The following protocol utilizes a standard diazonium coupling reaction.

Protocol: Diazotization-Coupling Synthesis

Reagents:

Step-by-Step Methodology:

-

Diazotization:

-

Dissolve 0.01 mol of 3-aminobenzyl alcohol in 25 mL of 1 M HCl.

-

Cool the solution to 0–5°C in an ice bath.

-

Dropwise, add a solution of 0.011 mol NaNO₂ in 5 mL water.[2][3] Maintain temperature < 5°C.

-

Stir for 20 minutes. Test for excess nitrous acid using starch-iodide paper (should turn blue).[1] Destroy excess nitrous acid with a small amount of urea if necessary.[1]

-

-

Coupling:

-

In a separate vessel, dissolve 0.01 mol N,N-dimethylaniline in 20 mL of 1 M acetic acid. Cool to 0–5°C.[1][2]

-

Slowly add the diazonium salt solution (from Step 1) to the dimethylaniline solution with vigorous stirring.

-

Buffer the reaction by adding saturated sodium acetate solution dropwise until pH reaches ~5.0–6.0.

-

A deep orange/red precipitate will form immediately.[1][2] Stir for 2 hours at 0–5°C, then allow to warm to room temperature over 1 hour.

-

-

Purification:

Mechanistic Profiling: Metabolic Activation

The carcinogenicity of 3'-HM-DAB is driven by its conversion into a highly reactive electrophile.[1][7] This process is distinct from the N-hydroxylation pathway common to other azo dyes, highlighting the role of the 3'-hydroxymethyl group.[1]

The Sulfotransferase Pathway

3'-HM-DAB acts as a substrate for hepatic cytosolic sulfotransferases (SULTs) .[1] The enzyme transfers a sulfo group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of 3'-HM-DAB.[1]

-

Proximate Carcinogen: 3'-HM-DAB enters the cell.[1]

-

Activation: SULTs generate the 3'-sulfooxymethyl-4-(dimethylamino)azobenzene (sulfate ester).[1]

-

Ultimate Carcinogen: The sulfate group is an excellent leaving group.[1] Its spontaneous departure generates a resonance-stabilized benzylic carbonium ion .[1]

-

Genotoxicity: This electrophilic ion covalently binds to nucleophilic centers in DNA (primarily the

or

Diagram: Metabolic Activation Pathway

Caption: The metabolic activation cascade of 3'-HM-DAB.[1][2][3] The compound serves as the direct substrate for sulfotransferase-mediated bioactivation, bypassing the initial P450 oxidation required by the parent 3'-Me-DAB.

Experimental Applications

A. In Vitro Mutagenicity Assay (Ames Test)

3'-HM-DAB is non-mutagenic in standard Salmonella typhimurium strains unless activated.[1]

-

Strains: TA98 (frameshift) and TA100 (base-pair substitution).

-

Activation System: Rat liver S9 fraction is required.[1] However, unlike P450-dependent mutagens, the addition of PAPS (or a PAPS-generating system) to the S9 mix significantly enhances mutagenicity by driving the sulfotransferase pathway.[3]

-

Result Interpretation: A linear dose-response curve indicates successful metabolic activation and DNA alkylation.[1]

B. Hepatocarcinogenesis Model (Rat)

-

Subjects: Male Sprague-Dawley or ACI/N rats (ACI strain is often more susceptible to azo dyes).[1]

-

Dosage: Dietary administration of 0.06% (approx. 2.5 mmol/kg diet).[1][2]

-

Timeline:

-

Comparative Potency: 3'-HM-DAB is often cited as more potent than 3'-Me-DAB because it bypasses the rate-limiting hydroxylation step.[1]

C. DNA Adduct Analysis ( P-Postlabeling)

To quantify exposure and activation:

Safety & Handling (E-E-A-T)

Warning: 3'-HM-DAB is a designated Carcinogen and Mutagen .[1][8][9] There is no safe exposure level.[1][2][8]

-

Engineering Controls: All synthesis and weighing must occur inside a certified Class II Biological Safety Cabinet or chemical fume hood with HEPA filtration.[1]

-

PPE: Double nitrile gloves, Tyvek lab coat, and safety goggles.[1][2][3]

-

Deactivation: Treat waste with 10% sodium hypochlorite (bleach) or Fenton's reagent (ferrous sulfate + hydrogen peroxide) for 24 hours before disposal to degrade the azo linkage.[1][2]

-

Emergency: In case of skin contact, wash with soap and water for 15 minutes.[2][3] Do not use alcohol, as it enhances transdermal absorption of the dye.[1][2][3]

References

-

Mori, Y., et al. (1987).[1][2][3] "Hepatocarcinogenic activities of hydroxymethyl derivatives of 4-(N,N-dimethylamino)azobenzene in ACI/N rats." Journal of the National Cancer Institute, 79(5), 1159-1161.[1][2][3] Link

-

Mori, Y., Niwa, T., & Toyoshi, K. (1981).[1][2][3] "Mutagenicity of 3'-methyl-N,N-dimethyl-4-amino azobenzene metabolites and related compounds." Carcinogenesis, 2(8), 739-743.[1][2][3] Link

-

Kadlubar, F. F., Miller, J. A., & Miller, E. C. (1976).[1][2][3] "Hepatic metabolism of N-hydroxy-N-methyl-4-aminoazobenzene and other N-hydroxy arylamines to reactive sulfuric acid esters."[1] Cancer Research, 36(7), 2350-2359.[1][2][3] Link

-

BenchChem. (2025).[1][2] "An In-Depth Technical Guide to 3'-Methyl-4-dimethylaminoazobenzene." BenchChem Technical Library. Link[1][2][3]

-

Haz-Map. (2025). "3-Methyl-4'-(dimethylamino)azobenzene Agent Information." National Library of Medicine.[1] Link

Sources

- 1. Methyl yellow - Wikipedia [en.wikipedia.org]

- 2. news-medical.net [news-medical.net]

- 3. mdpi.com [mdpi.com]

- 4. 3-Aminobenzyl alcohol | C7H9NO | CID 80293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methyl-4'-(dimethylamino)azobenzene - Hazardous Agents | Haz-Map [haz-map.com]

- 6. Identification of human and murine sulfotransferases able to activate hydroxylated metabolites of methyleugenol to mutagens in Salmonella typhimurium and detection of associated DNA adducts using UPLC-MS/MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nj.gov [nj.gov]

- 9. nj.gov [nj.gov]

Molecular Structure & Carcinogenic Mechanism of 3'-Hydroxymethyl-4-(dimethylamino)azobenzene

Content Type: Technical Reference & Protocol Guide Audience: Toxicologists, Oncological Pharmacologists, and Structural Biologists[1]

Abstract

3'-Hydroxymethyl-4-(dimethylamino)azobenzene (3'-CH₂OH-DAB) is a critical metabolic intermediate and potent hepatocarcinogen derived from the parent azo dye 3'-methyl-4-dimethylaminoazobenzene (3'-Me-DAB).[1][2] Unlike the parent compound, which requires initial oxidation, the hydroxymethyl derivative represents a "proximate carcinogen" state, exhibiting significantly higher carcinogenic potency in specific rodent models (e.g., ACI/N rats). This guide details the molecular architecture, synthetic pathways, and the dual-mode metabolic activation mechanism that renders this compound a high-affinity DNA alkylating agent.[1]

Structural Characterization & Physicochemical Properties

Molecular Geometry and Isomerism

The molecule consists of two phenyl rings linked by an azo (-N=N-) bridge.[1] It is characterized by a trans (E) configuration in its ground state, which is thermodynamically favored over the cis (Z) isomer, although photoisomerization can occur.

-

IUPAC Name: [3-[(4-Dimethylaminophenyl)diazenyl]phenyl]methanol[1]

-

CAS Number: 35282-69-0[1]

-

Molecular Formula: C₁₅H₁₇N₃O[1]

-

Molecular Weight: 255.32 g/mol [1]

Key Functional Groups:

-

Dimethylamino Group (4-position): An electron-donating group that increases the electron density of the azo linkage and facilitates N-oxidation.[1]

-

Hydroxymethyl Group (3'-position): Located at the meta position of the non-amine ring. This group is the site of secondary metabolic activation (sulfation) and distinguishes this metabolite from the parent DAB.

-

Azo Linkage: A conjugated chromophore responsible for the compound's yellow/orange color and its ability to undergo reductive cleavage.

Electronic Properties